molecular formula C23H25ClN2OS B4355416 3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4355416
M. Wt: 413.0 g/mol
InChI Key: SHZOLAAKBJTMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperidine ring, and the addition of various substituents. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Piperidine Ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the benzothiophene core.

    Addition of Substituents: Various substituents, such as chloro and methyl groups, can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE: shares structural similarities with other benzothiophene derivatives and piperidine-containing compounds.

    Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Piperidine-Containing Compounds: Molecules with piperidine rings and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-methyl-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c1-15-9-11-26(12-10-15)19-6-4-3-5-17(19)14-25-23(27)22-21(24)18-8-7-16(2)13-20(18)28-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZOLAAKBJTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2CNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-6-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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